molecular formula C12H26ClNO B6277216 2-(1-amino-4-tert-butylcyclohexyl)ethan-1-ol hydrochloride CAS No. 2763780-72-7

2-(1-amino-4-tert-butylcyclohexyl)ethan-1-ol hydrochloride

Cat. No.: B6277216
CAS No.: 2763780-72-7
M. Wt: 235.8
InChI Key:
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Description

2-(1-amino-4-tert-butylcyclohexyl)ethan-1-ol hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl ring substituted with an amino group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-amino-4-tert-butylcyclohexyl)ethan-1-ol hydrochloride typically involves the reaction of a cyclohexanone derivative with tert-butylamine, followed by reduction and subsequent functional group modifications. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(1-amino-4-tert-butylcyclohexyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(1-amino-4-tert-butylcyclohexyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-amino-4-tert-butylcyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(1-amino-4-tert-butylcyclohexyl)acetic acid
  • 2-(1-amino-4-tert-butylcyclohexyl)ethanol

Comparison: Compared to similar compounds, 2-(1-amino-4-tert-butylcyclohexyl)ethan-1-ol hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt. This uniqueness can influence its reactivity, solubility, and overall chemical behavior, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

2763780-72-7

Molecular Formula

C12H26ClNO

Molecular Weight

235.8

Purity

95

Origin of Product

United States

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